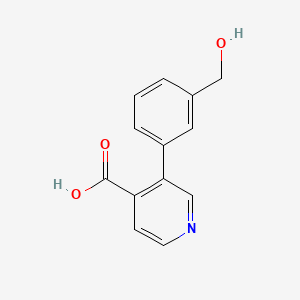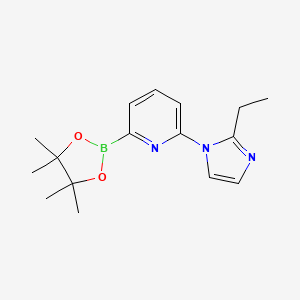![molecular formula C11H11N3O B578193 6'-Methoxy-[3,3'-bipyridin]-4-amine CAS No. 1269041-56-6](/img/structure/B578193.png)
6'-Methoxy-[3,3'-bipyridin]-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Methoxy-[3,3’-bipyridin]-4-amine is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds containing two pyridine rings. The methoxy group at the 6’ position and the amine group at the 4 position make this compound unique and potentially useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methoxy-[3,3’-bipyridin]-4-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 6’-Methoxy-[3,3’-bipyridin]-4-amine often involves multi-step synthesis processes. For example, starting from anisole, an acylation reaction followed by a series of purification steps can yield the desired compound . The reaction conditions typically involve the use of Lewis acids and controlled temperatures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
6’-Methoxy-[3,3’-bipyridin]-4-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxyquinones, while reduction of the nitro group results in the formation of amines.
Aplicaciones Científicas De Investigación
6’-Methoxy-[3,3’-bipyridin]-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 6’-Methoxy-[3,3’-bipyridin]-4-amine involves its interaction with molecular targets such as enzymes and receptors. The methoxy and amine groups play crucial roles in binding to these targets, leading to various biological effects. For example, the compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access .
Comparación Con Compuestos Similares
Similar Compounds
6’-Methoxy-2,3’-bipyridine: Similar in structure but with different substitution patterns.
Methoxypyridine Isomers: Includes 2-methoxypyridine, 3-methoxypyridine, and 4-methoxypyridine.
Uniqueness
6’-Methoxy-[3,3’-bipyridin]-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a ligand in coordination chemistry and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
3-(6-methoxypyridin-3-yl)pyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-11-3-2-8(6-14-11)9-7-13-5-4-10(9)12/h2-7H,1H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNLHERALZISEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=C(C=CN=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679027 |
Source


|
| Record name | 6'-Methoxy[3,3'-bipyridin]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269041-56-6 |
Source


|
| Record name | 6'-Methoxy[3,3'-bipyridin]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B578112.png)
![Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B578113.png)

![4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole](/img/structure/B578117.png)







![3-[4-(Methylthio)phenoxy]propylamine](/img/structure/B578131.png)

